

IUPAC name and CAS number for 2-(difluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 2-(difluoromethyl)benzoic Acid

Cat. No.: B1339116

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Technical Guide: 2-(Difluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of **2-(difluoromethyl)benzoic acid**, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. The introduction of the difluoromethyl group can significantly influence a molecule's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity, making it a valuable moiety in the design of novel therapeutic agents. This document details the compound's identification, key physicochemical properties, and available technical data.

Compound Identification

Identifier	Value
IUPAC Name	2-(difluoromethyl)benzoic acid
CAS Number	799814-32-7
Molecular Formula	C ₈ H ₆ F ₂ O ₂
Molecular Weight	172.13 g/mol
InChI	InChI=1S/C8H6F2O2/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-4,7H,(H,11,12)
InChIKey	CCADJZMMYROPCV-UHFFFAOYSA-N
SMILES	<chem>C1=CC=C(C(=C1)C(F)F)C(=O)O</chem>

Physicochemical Properties

A summary of the computed physicochemical properties of **2-(difluoromethyl)benzoic acid** is provided below. These parameters are crucial for predicting its behavior in biological systems and for guiding its application in drug design.

Property	Value	Source
Molecular Weight	172.13 g/mol	PubChem
XLogP3	1.8	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	172.03358575 Da	PubChem
Monoisotopic Mass	172.03358575 Da	PubChem
Topological Polar Surface Area	37.3 Å ²	PubChem
Heavy Atom Count	12	PubChem
Formal Charge	0	PubChem
Complexity	170	PubChem

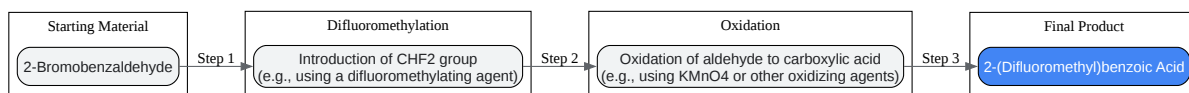
Experimental Data

Detailed experimental data for **2-(difluoromethyl)benzoic acid**, including synthesis protocols and spectral analyses, are not readily available in the public domain. The following sections outline general procedures and considerations for related compounds, which may serve as a starting point for the synthesis and characterization of **2-(difluoromethyl)benzoic acid**.

Synthesis

The synthesis of fluorinated benzoic acids often involves the introduction of the fluoroalkyl group at an early stage, followed by the formation or modification of the carboxylic acid moiety. A potential synthetic route to **2-(difluoromethyl)benzoic acid** could involve the difluoromethylation of a suitable benzoic acid precursor.

A generalized workflow for a potential synthesis is outlined below:



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Caption: A potential synthetic workflow for **2-(difluoromethyl)benzoic acid**.

Spectral Analysis

While specific spectra for **2-(difluoromethyl)benzoic acid** are not available, the expected spectral characteristics can be inferred from the analysis of similar structures.

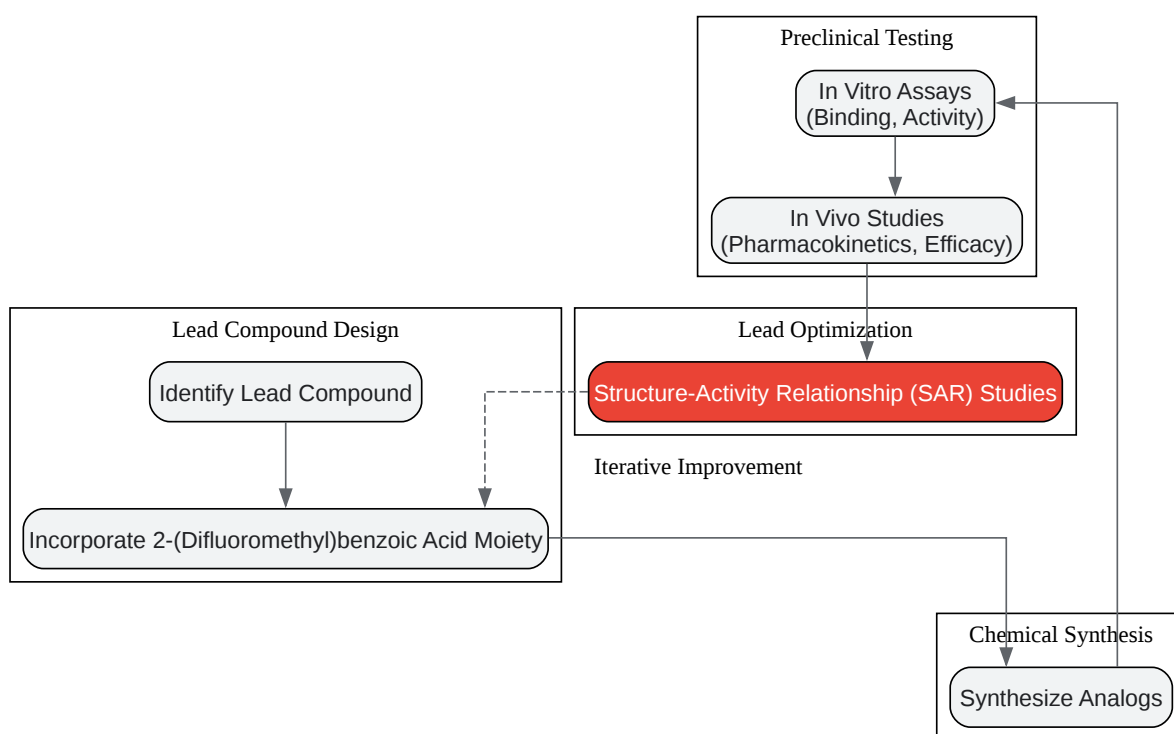
- ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the carboxylic acid proton, and a characteristic triplet for the proton of the difluoromethyl group due to coupling with the two fluorine atoms.
- ¹³C NMR: The carbon NMR spectrum would display distinct signals for the carboxylic carbon, the aromatic carbons, and the carbon of the difluoromethyl group, which would appear as a triplet due to C-F coupling.
- ¹⁹F NMR: The fluorine NMR spectrum would be the most definitive, showing a doublet corresponding to the two equivalent fluorine atoms, split by the geminal proton.
- IR Spectroscopy: The infrared spectrum should exhibit a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and C-F stretching vibrations.
- Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and fragments related to the difluoromethylphenyl moiety.

Applications in Drug Development

The difluoromethyl group is recognized as a bioisostere of hydroxyl, thiol, or hydroxymethyl groups. Its inclusion in a drug candidate can enhance metabolic stability by blocking sites

susceptible to oxidation. Furthermore, the electronic properties of the CHF₂ group can influence the acidity of the carboxylic acid and the binding interactions of the molecule with its biological target.

A conceptual diagram illustrating the role of **2-(difluoromethyl)benzoic acid** as a building block in a drug discovery pipeline is presented below.



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Caption: Role of **2-(difluoromethyl)benzoic acid** in a drug discovery workflow.

Safety Information

Based on GHS classification data from PubChem, **2-(difluoromethyl)benzoic acid** is considered an irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

It is essential to handle this compound in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

2-(Difluoromethyl)benzoic acid represents a valuable building block for medicinal chemists and drug development professionals. While detailed experimental data remains limited in publicly accessible sources, its structural features suggest significant potential for modulating the properties of bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its utility in the development of new therapeutics.

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